molecular formula C6H12N2O B3055855 (R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one CAS No. 67433-50-5

(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one

Cat. No.: B3055855
CAS No.: 67433-50-5
M. Wt: 128.17
InChI Key: DKSAVRDCNKWFDA-RXMQYKEDSA-N
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Description

®-5-(Aminomethyl)-1-methylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the pyrrolidinone core.

    Chiral Resolution: The chiral center is introduced using chiral catalysts or by resolving the racemic mixture through crystallization or chromatography.

Industrial Production Methods: In industrial settings, the production of ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one may involve continuous flow reactors to ensure consistent quality and yield. Catalytic hydrogenation and reductive amination are commonly employed, with careful control of reaction parameters to maintain the desired chirality .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Halides, alkoxides.

Major Products:

    Oxidation: Oxo derivatives.

    Reduction: Reduced forms of the compound.

    Substitution: Substituted pyrrolidinone derivatives.

Mechanism of Action

The mechanism of action of ®-5-(Aminomethyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or activation of the target . The pyrrolidinone core provides structural stability and enhances binding affinity .

Biological Activity

(R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one, also known as (R)-5-AMP, is a compound belonging to the pyrrolidine class of organic molecules. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of nootropic effects, antibacterial properties, and as a scaffold for drug development.

Chemical Structure and Properties

  • Molecular Formula : C6H12N2O
  • Chirality : The presence of a chiral center allows for two enantiomers: (R) and (S). The (R)-enantiomer is often studied for its specific biological activities.

Nootropic Effects

Research indicates that (R)-5-AMP exhibits significant nootropic activity, which refers to its potential to enhance cognitive functions such as memory, attention, and learning. This has been linked to its ability to modulate neurotransmitter systems in the brain. Studies suggest that it may improve synaptic plasticity and neuroprotection, making it a candidate for further exploration in cognitive enhancement therapies.

Antibacterial Properties

Investigations into the antibacterial activity of (R)-5-AMP have shown promising results. In vitro studies have indicated that this compound can inhibit the growth of certain bacterial strains, suggesting its potential application in developing new antibiotics. The mechanism of action appears to involve interference with bacterial cell wall synthesis or function.

Chiral Catalysis

The unique chiral properties of (R)-5-AMP make it a valuable tool in asymmetric synthesis. It has been utilized as a chiral ligand in various catalytic reactions, including aldol additions and hydrogenations. This application is crucial in pharmaceutical chemistry for the development of enantiomerically pure compounds.

Synthesis Methods

The synthesis of (R)-5-AMP can be achieved through several chemical pathways, including:

  • Direct Amination : Involves the reaction of 1-methylpyrrolidin-2-one with formaldehyde and ammonia.
  • Chiral Pool Synthesis : Utilizes naturally occurring amino acids as starting materials.

These methods not only provide access to the desired compound but also allow for modifications that can enhance its biological activity.

Interaction Studies

Recent studies have highlighted the interactions of (R)-5-AMP with various biological pathways. For instance, it has been observed to modulate signaling pathways involved in inflammation and cell survival, indicating its potential role in treating conditions such as cancer and neurodegenerative diseases.

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other pyrrolidine derivatives:

CompoundNootropic ActivityAntibacterial ActivityChiral Catalysis
This compoundHighModerateYes
1-Methyl-2-pyrrolidinoneLowLowYes
2-PyrrolidinoneModerateHighLimited

Properties

IUPAC Name

(5R)-5-(aminomethyl)-1-methylpyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-4,7H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKSAVRDCNKWFDA-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(CCC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H](CCC1=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50680179
Record name (5R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67433-50-5
Record name (5R)-5-(Aminomethyl)-1-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50680179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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